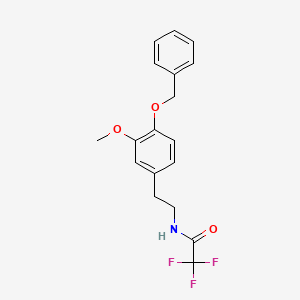

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is a specialty product for proteomics research . It has a molecular formula of C18H18F3NO3 and a molecular weight of 353.34 .

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, 4-Benzyloxy-3-methoxyphenylacetic acid, an aromatic phenyl acetic acid, has been synthesized by the benzylation of 4-hydroxy-3-methoxyphenylacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine are not detailed in the search results. It is known that it has a molecular weight of 353.34 .Wissenschaftliche Forschungsanwendungen

Amyloid Imaging in Alzheimer's Disease

A significant application of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine derivatives is found in the field of amyloid imaging for Alzheimer's disease. These compounds are utilized as radioligands in PET scans to measure amyloid deposition in vivo in the brain. A stable level of PET amyloid imaging ligand retention over two years in patients with mild cognitive impairment indicates its potential for early detection and evaluation of antiamyloid therapies (Nordberg, 2007).

Organic Light-Emitting Diodes (OLEDs)

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine derivatives have also found applications in the field of organic electronics, particularly in OLEDs. The development of BODIPY-based materials, which include derivatives of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine, highlights the versatility of this compound in the synthesis of 'metal-free' infrared emitters and its potential in organic optoelectronics (Squeo & Pasini, 2020).

Environmental Degradation Studies

The stability and degradation pathways of related compounds, such as nitisinone (NTBC), have been studied to understand their environmental impact and medical applications better. These studies are crucial for evaluating the risks and benefits of using such compounds in various applications, including their medical use for treating rare metabolic diseases (Barchańska et al., 2019).

Analytical Methods for Determining Antioxidant Activity

In the context of antioxidant research, the review on methods used for determining antioxidant activity showcases the importance of chemical and electrochemical analyses in evaluating the antioxidant capacity of complex samples. Although not directly related to N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine, this research area emphasizes the importance of advanced analytical techniques in chemical analysis, which could be applicable to studying derivatives of the compound (Munteanu & Apetrei, 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3/c1-24-16-11-13(9-10-22-17(23)18(19,20)21)7-8-15(16)25-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTHXWRGUMQVJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

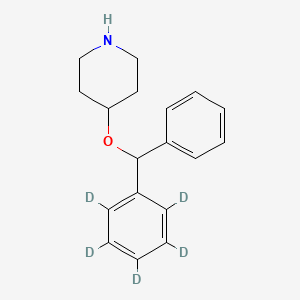

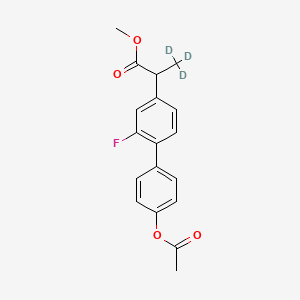

COC1=C(C=CC(=C1)CCNC(=O)C(F)(F)F)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652687 |

Source

|

| Record name | N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076199-49-9 |

Source

|

| Record name | N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)

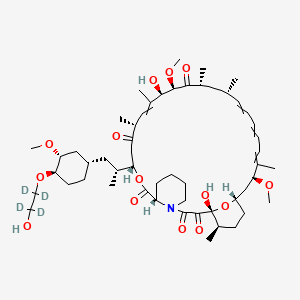

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)

![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)

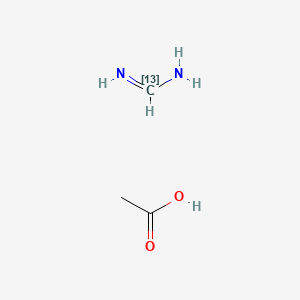

![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)